molecular formula C21H28O2 B1683150 Tibolone CAS No. 5630-53-5

Tibolone

Cat. No.: B1683150
CAS No.: 5630-53-5
M. Wt: 312.4 g/mol
InChI Key: WZDGZWOAQTVYBX-XOINTXKNSA-N
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Mechanism of Action

Target of Action

Tibolone is a synthetic steroid hormone drug that primarily acts as an agonist at estrogen receptors (ER), with a preference for ER alpha . It possesses estrogenic, androgenic, and progestogenic properties . This compound and its primary metabolites are also agonists for androgen receptors (AR) and progesterone receptors (PR) .

Mode of Action

This compound is rapidly converted into three active metabolites following administration . These metabolites possess estrogenic, progestogenic, and androgenic properties . They substitute for estrogen loss in postmenopausal women, reduce vasomotor symptoms of menopause, and prevent bone loss after menopause or ovariectomy . The specific tissue-selective effects of this compound occur due to the metabolism, regulation of enzymes, and receptor activation .

Biochemical Pathways

This compound and its metabolites regulate the expression of key genes involved in oxidative stress, inflammation, and apoptosis . The tissue-selective effects of this compound are the result of metabolism, enzyme regulation, and receptor activation that vary in different tissues . The bone-preserving effects are the result of estradiol receptor activation .

Pharmacokinetics

This compound’s pharmacokinetic properties are considered to be linear within the dose range of 0.5 mg to 2 mg . In a multiple-dose study, no accumulation was found . The means of T max and T 1/2 (6-12h) of plasma 3α-OH and 3β-OH metabolites were between 3.7 and 5.7 h, and between 3.2 and 4.4 h, respectively .

Result of Action

This compound exerts sex-specific regulation of astrocyte phagocytosis under basal conditions and after an inflammatory challenge . It stimulates phagocytosis of brain-derived cellular debris by male and female astrocytes, with the effect being more pronounced in females . The estrogenic activity of this compound in the brain induces protective signaling in neurons and glial cells by attenuating mitochondrial dysfunction, neuroglobin upregulation, and nuclear translocation of NF-κB .

Action Environment

Environmental factors such as the presence of other compounds can influence the action of this compound. For instance, St. John’s Wort induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of this compound . The effect of this compound can also be influenced by the presence or absence of estrogen or androgen receptor antagonists or an inhibitor of the enzyme that synthesizes estradiol .

Preparation Methods

Chemical Reactions Analysis

Tibolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound into its hydroxy derivatives.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common reagents used in these reactions include acetylene gas, acetic anhydride, acetyl chloride, and methylation reagents . Major products formed from these reactions include 3α-hydroxythis compound, 3β-hydroxythis compound, and Δ4-tibolone .

Comparison with Similar Compounds

Tibolone is often compared with other hormone replacement therapies such as estradiol and progesterone. Unlike traditional hormone therapies, this compound has tissue-specific effects, reducing the risk of side effects in non-target tissues . Similar compounds include:

    Estradiol: A natural estrogen used in hormone replacement therapy.

    Progesterone: A natural progestogen used in combination with estrogen in hormone therapy.

    Norethindrone: A synthetic progestin with similar applications in hormone therapy.

This compound’s unique ability to act on multiple hormone receptors while exhibiting tissue selectivity makes it a valuable alternative to traditional hormone therapies .

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDGZWOAQTVYBX-XOINTXKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023667
Record name Tibolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 g/L
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
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Mechanism of Action

This drug's effects are owed to the activity of its metabolites in various tissues. Upon ingestion, tibolone is quickly converted into three major metabolites: _3 alpha- and 3 beta-hydroxy-tibolone_, which have oestrogenic effects, and the _Delta(4)-isomer_, which has progestogenic and androgenic effects. The specific tissue-selective effects of tibolone occur due to the metabolism, regulation of enzymes and receptor activation that varies in different tissues of the body. The bone-conserving effects occur due to estradiol receptor activation, while the progesterone and androgen receptors are not involved in this process. Breast tissue of monkeys is not found to be stimulated after tibolone administration, as occurs with estrogen plus progesterone used in combination. This is explained by the fact that tibolone and its metabolites inhibit _sulphatase and 17 beta-hydroxysteroid dehydrogenase_ (HSD) type I and _stimulate sulphotransferase and 17 beta-HSD type II_. The combined effects of this process prevent the conversion to active estrogens. In the uterus, the progestogenic activity of the _Delta(4)-metabolite_ and the effect on estrogen-inactivating enzymes prevent estrogenic stimulation. The mammary gland is not stimulated in currently used animal models. Tibolone has been shown to regulate estrogenic activity in several tissue types by influencing the availability of estrogenic compounds for the estradiol receptor in a selective manner. Additionally, tibolone modulates cellular homeostasis in the breast by preventing breast tissue proliferation and stimulating cell apoptosis. Tibolone does not stimulate the endometrium because of the action of its highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulfatase (inhibition)-sulfotransferase (stimulation) system. The estrogenic metabolites of tibolone have direct, favorable effects on the cardiovascular system and, in animal models, this drug has shown no adverse consequences. The tissue-selective effects of tibolone are the result of metabolism, enzyme regulation and receptor activation that vary in different tissues. The bone-preserving effects of tibolone are the result of estradiol receptor activation, while other steroid receptors, mainly the progesterone and androgen receptors, are not involved in this process. In a study of monkeys, breast tissue was not stimulated, which occurs with estrogen and progesterone, because tibolone and its metabolites inhibit _sulfatase and 17 beta-hydroxysteroid _dehydrogenase (HSD) type I and stimulate _sulfotransferase and 17 beta-HSD type II_. The simultaneous effects of this process halt conversion to active estrogens. Additionally, tibolone affects cellular homeostasis in the breast by preventing proliferation and stimulating apoptosis. Tibolone does not stimulate the endometrium due to the action of the highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulphatase (inhibition)-sulphotransferase (stimulation) pathway. The levels of tibolone metabolites and the alteration of hormonal activities vary according to the tissue type. In endometrial tissue the _Δ4-isomer_ functions as a progestagen, however, in the brain and liver, it shows androgenic effects. In breast tissue, the primary actions of tibolone are strong inhibition of sulfatase activity and weak inhibition of 17β-hydroxysteroid dehydrogenase activity, which leads to blocking the conversion estrone sulfate to E2.
Record name Tibolone
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URL https://www.drugbank.ca/drugs/DB09070
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CAS No.

5630-53-5
Record name Tibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5630-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tibolone [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tibolone
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Record name Tibolone
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Record name TIBOLONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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